4,5-Dichloro-2-methylpyridazin-3(2h)-one chemical properties and structure
4,5-Dichloro-2-methylpyridazin-3(2h)-one chemical properties and structure
An In-Depth Technical Guide to 4,5-Dichloro-2-methylpyridazin-3(2H)-one
Introduction
4,5-Dichloro-2-methylpyridazin-3(2H)-one is a halogenated heterocyclic compound belonging to the pyridazinone class. Pyridazinone derivatives are a significant scaffold in medicinal and agricultural chemistry, exhibiting a wide spectrum of biological activities, including cardiovascular, anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] This compound, in particular, serves as a crucial and versatile building block in organic synthesis. Its strategic placement of chlorine atoms at the C4 and C5 positions of the pyridazinone ring renders it an excellent electrophilic substrate for nucleophilic substitution reactions, enabling the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications, tailored for researchers and professionals in chemical and pharmaceutical development.
Chemical Structure and Physicochemical Properties
4,5-Dichloro-2-methylpyridazin-3(2H)-one is characterized by a six-membered diazine ring with a ketone group, two chlorine substituents, and an N-methyl group. The presence of these functional groups dictates its chemical behavior and physical properties.
Caption: Chemical structure of 4,5-Dichloro-2-methylpyridazin-3(2H)-one.
Table 1: Physicochemical Properties of 4,5-Dichloro-2-methylpyridazin-3(2H)-one
| Property | Value | Source |
| CAS Number | 933-76-6 | |
| Molecular Formula | C₅H₄Cl₂N₂O | |
| Molecular Weight | 179.00 g/mol | |
| Appearance | Off-white to yellow or brown crystalline powder/solid | [3][4] |
| Melting Point | 87-91 °C | [3] |
| Boiling Point | 197.2 ± 50.0 °C (Predicted) | [5] |
| Density | 1.55 ± 0.1 g/cm³ (Predicted) | [5] |
| InChI Key | ACKBTCUMGAHRIE-UHFFFAOYSA-N | |
| SMILES | CN1N=CC(Cl)=C(Cl)C1=O | |
| Storage | Inert atmosphere (Nitrogen or Argon) at 2-8°C | [5][] |
Spectroscopic and Crystallographic Data
The structure of 4,5-Dichloro-2-methylpyridazin-3(2H)-one has been unequivocally confirmed through various analytical techniques, including NMR spectroscopy and X-ray crystallography.
NMR Spectroscopy
Proton NMR provides a clear diagnostic signature for the molecule.
Table 2: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Solvent | Source |
| 8.18 ppm | Singlet | 1H | C6-H | DMSO-d₆ | [3] |
| 3.70 ppm | Singlet | 3H | N-CH₃ | DMSO-d₆ | [3] |
The presence of a singlet at 8.18 ppm corresponds to the lone proton on the pyridazinone ring, while the singlet at 3.70 ppm confirms the N-methyl group.
X-ray Crystallography
Single-crystal X-ray diffraction studies have provided precise insights into the molecule's three-dimensional structure. The compound crystallizes in the orthorhombic system.[1] A key finding from the crystallographic data is that all non-hydrogen atoms of the molecule lie on a crystallographic mirror plane.[1][7] In the crystal lattice, molecules are linked into one-dimensional chains along the c-axis through weak intermolecular C-H···O hydrogen bonds.[1][7]
Table 3: Crystal Data and Structure Refinement
| Parameter | Value | Source |
| Empirical Formula | C₅H₄Cl₂N₂O | [1] |
| Crystal System | Orthorhombic | [1] |
| Cell Dimensions | a = 6.5157 Å, b = 15.9127 Å, c = 13.5175 Å | [1] |
| Cell Volume | 1401.53 ų | [1] |
| Temperature | 100 K | [1] |
Synthesis and Reaction Mechanism
The most common and efficient synthesis of 4,5-Dichloro-2-methylpyridazin-3(2H)-one involves the N-methylation of its precursor, 4,5-dichloropyridazin-3(2H)-one.[3] This reaction is a classic example of nucleophilic substitution where the pyridazinone nitrogen acts as the nucleophile.
Causality in Experimental Design
-
Choice of Methylating Agent: Iodomethane is frequently used due to the high reactivity of the carbon-iodine bond, where iodide is an excellent leaving group.[3] Dimethyl sulfate is an alternative, also effective methylating agent.[1]
-
Role of the Base: A base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is essential.[1][3] Its function is to deprotonate the N-H of the starting pyridazinone, generating a more potent nucleophilic anion which readily attacks the electrophilic methyl group of the alkylating agent.
-
Solvent Selection: Acetonitrile is a common solvent for this reaction as it is a polar aprotic solvent that can dissolve the reactants and facilitate the SN2 reaction mechanism without interfering.[3]
Caption: General workflow for the synthesis of 4,5-dichloro-2-methylpyridazin-3-one.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures.[3]
-
Reaction Setup: To a round-bottom flask, add 4,5-dichloropyridazin-3(2H)-one (10.0 g, 60.6 mmol), potassium carbonate (16.8 g, 121.2 mmol), and acetonitrile (80 mL).
-
Addition of Reagent: Add iodomethane (4.0 mL, 64.3 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12 hours.
-
Work-up: After cooling the mixture to room temperature, filter to remove solid potassium carbonate and other salts.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by column chromatography using dichloromethane as the eluent to afford the pure 4,5-dichloro-2-methylpyridazin-3-one (yields typically around 76%).[3]
Chemical Reactivity and Synthetic Applications
The reactivity of 4,5-dichloro-2-methylpyridazin-3(2H)-one is dominated by the two chlorine atoms attached to the heterocyclic ring. These positions are susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing effect of the adjacent carbonyl group and the ring nitrogen atoms activates the C-Cl bonds, making them good leaving groups.
This reactivity makes the compound a valuable intermediate for introducing new functional groups onto the pyridazinone core. For instance, it is used in the synthesis of 4-amino-3(2H)-pyridazinones and 5-amino-3(2H)-pyridazinones by reacting it with amine nucleophiles like N-benzylaminoethanol.[3] The regiochemistry of these substitution reactions can often be controlled by the choice of nucleophile and reaction conditions.[8]
Caption: Representative nucleophilic substitution pathways.
Due to this synthetic utility, the compound is a key starting material in programs aimed at developing new pharmaceuticals and agricultural chemicals, such as herbicides and fungicides.[4][]
Safety and Handling
4,5-Dichloro-2-methylpyridazin-3(2H)-one is classified as a hazardous substance and must be handled with appropriate precautions.
Table 4: GHS Hazard and Precautionary Statements
| Classification | Code | Statement | Source |
| Hazard | H301 | Toxic if swallowed | |
| H315 | Causes skin irritation | ||
| H317 | May cause an allergic skin reaction | ||
| H319 | Causes serious eye irritation | ||
| H335 | May cause respiratory irritation | ||
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection | |
| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician | ||
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | ||
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
-
Personal Protective Equipment (PPE): Use of a dust mask (type N95 or equivalent), chemical-resistant gloves, safety goggles, and a lab coat is mandatory.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container under an inert atmosphere at 2-8°C.[5][] The compound should be kept away from incompatible materials.
Conclusion
4,5-Dichloro-2-methylpyridazin-3(2H)-one is a synthetically valuable heterocyclic compound. Its well-defined structure, characterized by spectroscopy and crystallography, provides a solid foundation for understanding its reactivity. The two chlorine substituents serve as versatile handles for introducing molecular diversity through nucleophilic substitution reactions. This reactivity, combined with established synthetic protocols, cements its role as a key intermediate in the discovery and development of new bioactive molecules for the pharmaceutical and agrochemical industries. Proper adherence to safety protocols is essential when handling this toxic and irritating compound.
References
-
Goh, J. H., Fun, H.-K., Rukmini, P. V. R., & Kalluraya, B. (2009). 4,5-Dichloro-2-methyl-pyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3055. [Link]
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International Union of Crystallography. (2022). 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one. [Link]
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PubMed. (2009). 4,5-Dichloro-2-methyl-pyridazin-3(2H)-one. [Link]
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ResearchGate. (2009). Reaction of 4,5-Dichloro-2-chloromethylpyridazin-3(2H)-one with phenols. [Link]
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PrepChem.com. (n.d.). Synthesis of 4,5-dichloro-2-(2,3-dichloro-2-propenyl)-3(2H)-pyridazinone. Retrieved from [Link]
- Lattmann, E., et al. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Science, 1(1).
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ResearchGate. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. [Link]
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